molecular formula C9H8O4 B2628396 4-Acetyl-3-hydroxybenzoic acid CAS No. 102297-62-1

4-Acetyl-3-hydroxybenzoic acid

Cat. No. B2628396
CAS RN: 102297-62-1
M. Wt: 180.159
InChI Key: MKTAASUBWXZBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-3-hydroxybenzoic acid is a natural product found in Aspergillus versicolor . It has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Acetyl-3-hydroxybenzoic acid consists of a benzene ring substituted with an acetyl group at the 4th position and a hydroxy group at the 3rd position . The InChI string is InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

4-Acetyl-3-hydroxybenzoic acid has a predicted boiling point of 379.9±32.0 °C and a predicted density of 1.365±0.06 g/cm3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Acetyl-3-hydroxybenzoic acid, focusing on six unique fields:

Pharmaceutical Applications

4-Acetyl-3-hydroxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a key component in the development of anti-inflammatory and analgesic drugs. Research has shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties .

Cosmetic Industry

In the cosmetic industry, 4-Acetyl-3-hydroxybenzoic acid is utilized for its antioxidant properties. It helps in formulating products that protect the skin from oxidative stress and environmental damage. This compound is often included in anti-aging creams and serums to enhance skin health and appearance .

Food Industry

This compound finds applications in the food industry as a preservative due to its antimicrobial properties. It helps in extending the shelf life of food products by inhibiting the growth of bacteria and fungi. Additionally, it is used in the synthesis of flavoring agents that enhance the taste and aroma of food items .

Agricultural Applications

In agriculture, 4-Acetyl-3-hydroxybenzoic acid is used as a plant growth regulator. It influences various physiological processes in plants, such as seed germination, root development, and stress responses. Its role in enhancing crop yield and resistance to diseases makes it a valuable tool for sustainable agriculture .

Chemical Synthesis

4-Acetyl-3-hydroxybenzoic acid serves as a crucial intermediate in organic synthesis. It is used in the production of various chemical compounds, including dyes, polymers, and resins. Its reactivity and stability make it an essential building block in chemical manufacturing processes .

Environmental Science

In environmental science, this compound is studied for its potential in bioremediation. It can be used to degrade environmental pollutants, such as phenolic compounds, in contaminated soil and water. Research is ongoing to explore its effectiveness in cleaning up industrial waste and reducing environmental pollution .

Safety and Hazards

While specific safety data for 4-Acetyl-3-hydroxybenzoic acid is not available, general precautions for handling similar chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

4-acetyl-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTAASUBWXZBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-hydroxybenzoic acid

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